3-[(3R,4R)-4-hydroxy-1,1-dioxothiolan-3-yl]-5-methylquinazolin-4-one
Overview
Description
3-[(3R,4R)-4-hydroxy-1,1-dioxothiolan-3-yl]-5-methylquinazolin-4-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3R,4R)-4-hydroxy-1,1-dioxothiolan-3-yl]-5-methylquinazolin-4-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under high-temperature conditions.
Introduction of the Thienyl Group: The thienyl group can be introduced via a Friedel-Crafts acylation reaction using thiophene derivatives.
Hydroxylation and Oxidation: The hydroxyl group and the dioxidotetrahydro group can be introduced through selective hydroxylation and oxidation reactions using appropriate reagents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the dioxidotetrahydro group to a simpler tetrahydro group.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinazolinone core and the thienyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of tetrahydro derivatives.
Substitution: Formation of various substituted quinazolinone and thienyl derivatives.
Scientific Research Applications
3-[(3R,4R)-4-hydroxy-1,1-dioxothiolan-3-yl]-5-methylquinazolin-4-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Biological Research: The compound can be used as a probe to study various biological pathways and interactions.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(3R,4R)-4-hydroxy-1,1-dioxothiolan-3-yl]-5-methylquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and dioxidotetrahydro groups can form hydrogen bonds with target molecules, while the quinazolinone core can interact through π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a similar quinazolinone core structure.
Thienyl Derivatives: Compounds containing the thienyl group.
Uniqueness
3-[(3R,4R)-4-hydroxy-1,1-dioxothiolan-3-yl]-5-methylquinazolin-4-one is unique due to the combination of the quinazolinone core with the thienyl group and the specific functional groups (hydroxyl and dioxidotetrahydro). This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[(3R,4R)-4-hydroxy-1,1-dioxothiolan-3-yl]-5-methylquinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-8-3-2-4-9-12(8)13(17)15(7-14-9)10-5-20(18,19)6-11(10)16/h2-4,7,10-11,16H,5-6H2,1H3/t10-,11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSBLLXVVPPEFA-QWRGUYRKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=CN(C2=O)C3CS(=O)(=O)CC3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)N=CN(C2=O)[C@H]3CS(=O)(=O)C[C@@H]3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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